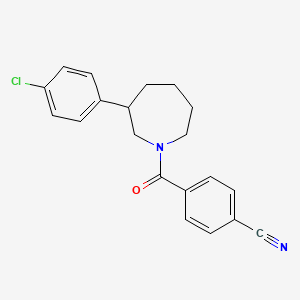
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile, also known as CP-154,526, is a compound that belongs to the class of benzamide derivatives. It has been widely studied for its potential therapeutic applications in various diseases, including anxiety, depression, and addiction.
作用機序
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile acts as a selective antagonist of CRF type 1 receptors. CRF is a neuropeptide that is involved in the body's response to stress. When CRF is released in response to stress, it activates the hypothalamic-pituitary-adrenal (HPA) axis, which leads to the release of cortisol, a stress hormone. 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile blocks the activity of CRF, which in turn reduces the release of cortisol and other stress-related hormones.
Biochemical and Physiological Effects:
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been shown to have a number of biochemical and physiological effects. In animal models, it has been found to reduce anxiety-like behavior and to have antidepressant-like effects. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been found to reduce the release of stress-related hormones, such as cortisol, in response to stress.
実験室実験の利点と制限
One advantage of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile is that it has been extensively studied in animal models, which makes it a useful tool for investigating the role of CRF in stress-related behaviors. However, one limitation of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile is that it is not very selective for CRF type 1 receptors and can also bind to other receptors, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile. One area of interest is the potential therapeutic applications of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile in the treatment of anxiety, depression, and addiction in humans. Another area of interest is the development of more selective CRF type 1 receptor antagonists that can be used to investigate the role of CRF in stress-related behaviors. Finally, there is a need for further research on the biochemical and physiological effects of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile, particularly in humans.
合成法
The synthesis of 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile involves the reaction of 4-chlorophenylacetonitrile with 1-azepanecarbonyl chloride in the presence of a base. The resulting compound is then treated with benzoyl chloride to obtain the final product. The overall yield of this synthesis method is approximately 25%.
科学的研究の応用
4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been extensively studied for its potential therapeutic applications in the treatment of anxiety, depression, and addiction. In preclinical studies, it has been shown to block the activity of corticotropin-releasing factor (CRF), a neuropeptide that plays a key role in stress-related behaviors. 4-(3-(4-Chlorophenyl)azepane-1-carbonyl)benzonitrile has been found to reduce anxiety-like behavior in animal models and has also been shown to have antidepressant-like effects.
特性
IUPAC Name |
4-[3-(4-chlorophenyl)azepane-1-carbonyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOICZEFDPGLVRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B2853573.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2853574.png)
![2-(benzyloxy)-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2853576.png)
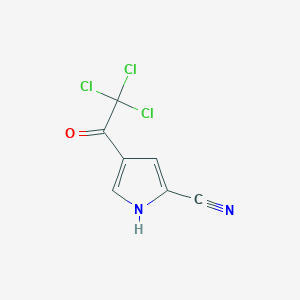
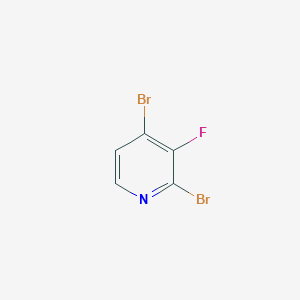
![2-{2-azaspiro[5.6]dodecan-2-yl}-N-(cyanomethyl)acetamide](/img/structure/B2853581.png)
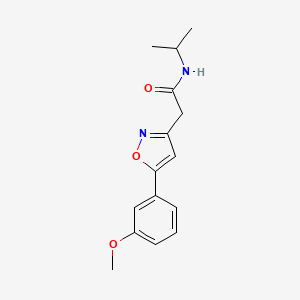
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea](/img/structure/B2853583.png)
![4-fluoro-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2853585.png)
![1-(4-bromophenyl)-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B2853588.png)
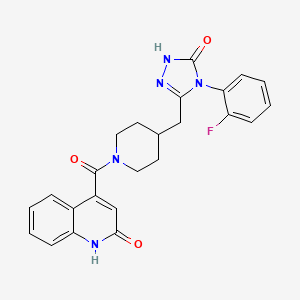
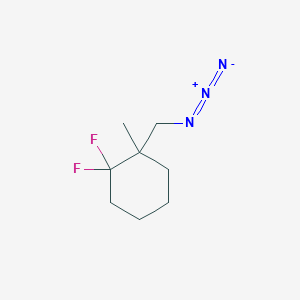
![(3E)-1-(4-methylbenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2853593.png)
![2-(3-((4-(4-methylpiperidine-1-carbonyl)cyclohexyl)methyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide](/img/structure/B2853596.png)